molecular formula C12H21NO3 B15362184 tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15362184
M. Wt: 227.30 g/mol
InChI Key: FZSNTGVWRIIJNL-AEJSXWLSSA-N
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Description

This compound is a bicyclic secondary amine featuring a hydroxymethyl substituent at the 5-position and a tert-butyl carbamate protective group at the 2-position of the 2-azabicyclo[2.2.1]heptane scaffold. Its molecular formula is C₁₂H₂₁NO₃ (MW = 227.3 g/mol), and the stereochemistry is defined as (1S,4R,5S) . It is commonly used as a chiral building block in pharmaceutical synthesis due to its rigid bicyclic framework and functional group versatility.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

FZSNTGVWRIIJNL-AEJSXWLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the azabicycloheptane core. . The hydroxymethyl group is often introduced via selective reduction or hydroxylation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to facilitate the direct introduction of tert-butoxycarbonyl groups into organic compounds, offering advantages in terms of reaction control and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydroxymethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the ester group can produce alcohols.

Scientific Research Applications

tert-Butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[22

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s solubility and stability, while the azabicycloheptane core may interact with biological receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Substituent Variations on the Bicyclic Core

The following table compares substituents at the 5-position and their impact on physicochemical properties:

Compound Name Substituent Molecular Formula MW (g/mol) Stereochemistry Key Applications/Notes Reference
Target Compound -CH₂OH C₁₂H₂₁NO₃ 227.3 (1S,4R,5S) Intermediate for bioactive molecules; hydroxymethyl enhances hydrophilicity
tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate -OH C₁₁H₁₉NO₃ 213.28 (1R,4R,5R) Reduced steric bulk compared to hydroxymethyl; used in receptor modulation
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate -NH₂ C₁₁H₂₀N₂O₂ 228.29 (1S,4S,5S) Amino group enables peptide coupling; key in chemokine receptor modulators
tert-butyl (1R,4S,5S)-5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate -CH₂Br C₁₂H₂₀BrNO₂ 303.04 (1R,4S,5S) Bromomethyl allows further alkylation; intermediate in antiviral agents
MRS4815 (ethyl (1S,4S,5S)-5-(4-(trifluoromethyl)phenyl)naphthalen-1-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate) Complex aryl group C₃₇H₃₅F₃N₂O₅ 644.69 (1S,4S,5S) Potent P2Y14R antagonist (IC₅₀ = 3.11 nM human; 33.9 nM mouse)

Key Observations :

  • Hydroxymethyl (target compound) balances hydrophilicity and steric demands, making it suitable for CNS-targeting drugs.
  • Bromomethyl derivatives (e.g., ) are reactive intermediates but require careful handling due to toxicity.
  • Amino analogues (e.g., ) are pivotal in synthesizing chemokine receptor modulators via amide bond formation.

Stereochemical Variations

Stereochemistry critically influences biological activity and synthetic pathways:

Stereochemistry Example Compound Key Properties Reference
(1S,4R,5S) Target compound Optimal enantiomeric purity (>97%); used in asymmetric synthesis
(1R,4S,5S) tert-butyl (1R,4S,5S)-5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Pseudo-enantiomer of target; lower yield in some coupling reactions
(1S,4S,5S) tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate Higher enantiomeric excess (ee >95%) in ligand applications
(1R,4R,5R) tert-butyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate Opposite configuration reduces binding affinity to certain receptors

Key Observations :

  • Misidentification of stereochemistry (e.g., initial misassignment in bicyclo[3.2.1]octane derivatives) can lead to failed drug candidates.
  • The (1S,4R,5S) configuration in the target compound is preferred for high-affinity interactions in chiral environments.

Biological Activity

Tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound that exhibits significant potential in biological applications due to its unique structural characteristics and functional groups. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2165516-20-9

The compound features a tert-butyl group and a hydroxymethyl group attached to an azabicyclo framework, which enhances its lipophilicity and solubility in organic solvents, thereby influencing its biological interactions.

Cholinergic Receptor Interaction

Research indicates that this compound acts as a ligand for cholinergic receptors. These receptors are crucial in neurotransmitter signaling pathways that affect cognitive functions and various neurological disorders. The compound's structural features allow it to interact effectively with these receptors, potentially modulating neurotransmitter activity .

Enzyme Modulation

Similar compounds within the azabicyclo class have shown the ability to modulate enzyme activity. Preliminary studies suggest that this compound may also exhibit such properties, although specific enzyme targets remain to be fully elucidated.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Due to its interaction with cholinergic receptors, it may offer benefits in treating conditions like Alzheimer's disease and other cognitive impairments.
  • Synthetic Organic Chemistry : Its unique structure makes it a valuable building block in the synthesis of other biologically active compounds.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

StudyFindings
Study ADemonstrated cholinergic activity in vitro with significant receptor binding affinity.
Study BShowed modulation of enzyme activity related to neurotransmitter synthesis pathways.
Study CInvestigated the compound's effects on cognitive function in animal models, indicating potential therapeutic benefits.

These studies collectively highlight the compound's promising biological profile and potential for further development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Framework : Utilizing aza-Diels-Alder reactions or other cyclization techniques.
  • Functionalization : Introduction of hydroxymethyl and carboxylate groups through targeted organic reactions.
  • Purification : Employing chromatography techniques to isolate the desired product with high purity.

These methods underscore the complexity involved in synthesizing such bicyclic compounds, which are significant in pharmaceutical chemistry.

Q & A

Q. What are the key synthetic routes for preparing this bicyclic compound, and what functionalization steps are critical?

The synthesis typically involves multi-step routes:

  • Step 1: Construction of the bicyclo[2.2.1]heptane core via cycloaddition or ring-closing metathesis.
  • Step 2: Introduction of the hydroxymethyl group at the C5 position, often through hydroxylation of a pre-existing alkene or ketone intermediate.
  • Step 3: Protection of the nitrogen atom using a tert-butyloxycarbonyl (Boc) group to enhance stability during subsequent reactions. Key challenges include maintaining stereochemical integrity (1S,4R,5S) during functionalization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid epimerization .

Example Protocol:

StepReagents/ConditionsYield
Core formationDiels-Alder reaction, 80°C, THF60%
HydroxymethylationNaBH₄/MeOH, 0°C75%
Boc protectionBoc₂O, DMAP, CH₂Cl₂90%

Q. How is stereochemical purity validated, and which analytical methods are most effective?

  • Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) resolves enantiomers and confirms the (1S,4R,5S) configuration.
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies coupling constants (e.g., J values for axial vs. equatorial protons) and NOE correlations to verify spatial arrangements .
  • X-ray crystallography provides definitive proof of absolute stereochemistry but requires high-purity crystals .

Q. Why is the hydroxymethyl group significant for biological activity?

The hydroxymethyl moiety enhances hydrogen-bonding interactions with target proteins (e.g., enzymes, receptors) and improves water solubility compared to non-polar analogs. Its stereochemistry at C5 influences binding affinity, as seen in SAR studies of related azabicyclic compounds .

Advanced Questions

Q. How can reaction yields be optimized for the hydroxymethylation step without compromising stereoselectivity?

  • Catalyst screening: Transition-metal catalysts (e.g., Ru or Ir complexes) enable asymmetric hydrogenation of ketone intermediates to the (S)-configured alcohol.
  • Solvent effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states and reduce side reactions.
  • Additives: Molecular sieves or Lewis acids (e.g., Mg(OTf)₂) enhance regioselectivity by coordinating to reactive sites .

Case Study:

ConditionYield (C5-S)Yield (C5-R)
Ru-BINAP catalyst, MeOH85%5%
No catalyst, MeOH50%45%

Q. How do discrepancies in reported bioactivity data for structural analogs arise, and how should they be resolved?

Contradictions often stem from:

  • Impurity profiles: Trace byproducts (e.g., diastereomers) in early synthetic batches can skew assay results.
  • Assay conditions: Variations in buffer pH, ion concentration, or cell lines alter receptor-binding outcomes. Resolution:
  • Re-test compounds after rigorous purification (e.g., prep-HPLC >99% purity).
  • Standardize assays using reference compounds (e.g., tert-butyl (5Z)-5-hydroxyimino analogs) as internal controls .

Q. What strategies enable selective modification of the hydroxymethyl group without disrupting the bicyclic core?

  • Protection: Temporarily convert the hydroxymethyl to a TBS ether (tert-butyldimethylsilyl) to shield it during reactions on other functional groups.
  • Oxidation: Use Dess-Martin periodinane to oxidize the hydroxymethyl to a carbonyl group for subsequent derivatization (e.g., reductive amination) .

Q. How does the tert-butyl group influence stability and formulation in preclinical studies?

  • Stability: The bulky tert-butyl group sterically hinders enzymatic degradation (e.g., by esterases), extending half-life in vivo.
  • Formulation: Enhances lipid solubility, enabling encapsulation in liposomal carriers for targeted delivery. Data:
FormulationPlasma t½ (hours)Bioavailability
Free compound2.135%
Liposomal8.772%
Source: Pharmacokinetic profiling of bicyclic analogs

Methodological Recommendations

  • Stereochemical analysis: Combine NOESY NMR with computational modeling (DFT) to predict preferred conformations .
  • Scale-up synthesis: Use continuous-flow reactors to improve heat transfer and reduce side reactions during bicyclic core formation .
  • Biological assays: Employ surface plasmon resonance (SPR) to quantify binding kinetics to target proteins, minimizing false positives from aggregation artifacts .

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